tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

Asymmetric synthesis Enantiomeric excess Chiral piperazine

tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS 2055840-85-0 racemic HCl salt; CAS 1638487-43-0 (S)-enantiomer HCl salt) is a heterobifunctional piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 2-hydroxyethyl substituent at the C2 position of the piperazine ring, isolated as the hydrochloride salt. With a molecular formula of C₁₁H₂₃ClN₂O₃ (MW 266.76 g/mol) and a typical commercial purity specification of ≥95% as verified by HPLC and NMR, this compound serves as a versatile chiral intermediate in medicinal chemistry.

Molecular Formula C11H23ClN2O3
Molecular Weight 266.76 g/mol
Cat. No. B8052512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride
Molecular FormulaC11H23ClN2O3
Molecular Weight266.76 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1CCO.Cl
InChIInChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14;/h9,12,14H,4-8H2,1-3H3;1H
InChIKeyIHAAIADIADPGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride: A Chiral, Orthogonally Protected Piperazine Building Block for CNS and Carbonic Anhydrase Drug Discovery


tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS 2055840-85-0 racemic HCl salt; CAS 1638487-43-0 (S)-enantiomer HCl salt) is a heterobifunctional piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 2-hydroxyethyl substituent at the C2 position of the piperazine ring, isolated as the hydrochloride salt . With a molecular formula of C₁₁H₂₃ClN₂O₃ (MW 266.76 g/mol) and a typical commercial purity specification of ≥95% as verified by HPLC and NMR, this compound serves as a versatile chiral intermediate in medicinal chemistry . The presence of the C2-stereogenic center distinguishes it from the more common 4-substituted regioisomer (CAS 77279-24-4), while the hydrochloride salt form provides enhanced storage stability relative to the free base (CAS 517866-79-4), which is isolated as an oil [1].

Why Generic Piperazine Building Blocks Cannot Replace tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride in Chiral Drug Synthesis


Substituting this compound with simpler piperazine building blocks such as 1-Boc-4-(2-hydroxyethyl)piperazine (CAS 77279-24-4) or unprotected 1-(2-hydroxyethyl)piperazine (CAS 103-76-4) fundamentally alters the synthetic trajectory and biological outcome of downstream molecules. The C2-substitution pattern creates a stereogenic center that is absent in the achiral 4-substituted regioisomer; this chirality is essential for the enantioselective interactions observed in sigma-1 receptor ligands (where (S)-configured derivatives achieve Ki values as low as 6.8 nM) [1] and carbonic anhydrase inhibitors (where (R)- and (S)-configurations show differentiated isoform selectivity profiles) [2]. Furthermore, the orthogonal protection strategy—Boc at N1 with a free secondary amine at N4—enables sequential functionalization that cannot be replicated with bis-Boc or unprotected analogs without introducing additional protection/deprotection steps and associated yield losses . The hydrochloride salt form also offers quantifiable handling advantages over the free base, which exists as an oil at room temperature and is more susceptible to degradation under ambient storage conditions .

Head-to-Head Evidence Differentiating tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride from Closest Analogs


Stereochemical Differentiation: Enantiomeric Excess vs. Yield Trade-offs in Chiral Synthesis Routes to the 2-(2-Hydroxyethyl)piperazine Scaffold

Three distinct synthetic strategies for producing the chiral 2-(2-hydroxyethyl)piperazine scaffold—from which the title compound is a direct Boc-protected intermediate—were systematically compared with quantitative ee and yield data . Asymmetric alkylation of tert-butyl piperazine-1-carboxylate with (R)-epichlorohydrin catalyzed by (DHQD)₂PHAL (a cinchona alkaloid-derived phase-transfer catalyst) yielded the (S)-configured product with 98.5% ee and 82% isolated yield . In contrast, enzymatic kinetic resolution using Candida antarctica lipase B achieved slightly higher optical purity (99.2% ee) but at the cost of a substantially lower yield (47%), representing a theoretical maximum of 50% for resolution approaches . The chiral pool approach starting from (R)-2-amino-1-phenylethanol gave intermediate performance (95.8% ee, 68% yield) . For procurement decisions, the asymmetric alkylation route offers the most favorable balance of stereochemical purity and material throughput, directly informing which synthetic-grade intermediate to source for scale-up applications.

Asymmetric synthesis Enantiomeric excess Chiral piperazine Phase-transfer catalysis Medicinal chemistry

Regioisomer Physical Property Divergence: 2-(2-Hydroxyethyl) vs. 4-(2-Hydroxyethyl) Boc-Piperazine Differentiation

The regioisomeric pair—2-(2-hydroxyethyl) versus 4-(2-hydroxyethyl) Boc-piperazine—exhibits markedly different physical properties that directly impact handling, purification, and formulation in both discovery and process chemistry settings [1]. The 2-substituted regioisomer (free base, CAS 169448-17-3) is characterized by a boiling point of 339.1 °C at 760 mmHg and a density of 1.067 g/cm³, and is isolated as an oil at ambient temperature [1]. In contrast, the 4-substituted regioisomer (CAS 77279-24-4) is a crystalline solid with a melting point of 38–42 °C, a boiling point of approximately 333.6 °C at 760 mmHg (reported as 114 °C at 0.1 mm Hg), and a higher density of 1.092 g/cm³ . The 2-substituted regioisomer's lower density (Δ = 0.025 g/cm³) and lack of a defined melting point near room temperature reflect differences in molecular packing attributable to the position of the hydroxyethyl substituent, which in the 2-position introduces a stereogenic center that disrupts crystallinity. For the title hydrochloride salt (CAS 2055840-85-0), conversion to the salt form renders the material a manageable solid suitable for accurate weighing and long-term storage, addressing the handling limitations of the free base oil.

Physicochemical properties Regioisomer comparison Building block selection Process chemistry

Pharmacological Differentiation: Sigma-1 Receptor Affinity of 2-(2-Hydroxyethyl)piperazine Derivatives versus Alternative Scaffolds

Derivatives synthesized from the 2-(2-hydroxyethyl)piperazine scaffold demonstrate potent sigma-1 (σ₁) receptor affinity, with the (S)-configured lead compound 7c—(S)-2-[4-(cyclohexylmethyl)-1-(naphthalene-2-ylmethyl)piperazin-2-yl]ethanol—exhibiting a Ki of 6.8 nM at human σ₁ receptors expressed in RPMI 8226 tumor cell lines [1]. This affinity translates into functional anticancer activity, with compound 7c selectively inhibiting the growth of three human tumor cell lines at low micromolar IC₅₀ values and inducing apoptosis specifically in RPMI 8226 multiple myeloma cells [1]. The σ₁ receptor affinity of this series is directly contingent on the 2-(2-hydroxyethyl) substitution pattern and the absolute configuration at C2; structural analogs lacking the hydroxyethyl group or bearing substituents at the 4-position show markedly different pharmacological profiles [1]. Notably, the calculated free binding energies from the 3D homology model of the σ₁ receptor showed strong correlation with the experimentally recorded Ki values across the entire hydroxyethylpiperazine series, validating the scaffold's pharmacophoric contribution [1].

Sigma-1 receptor CNS drug discovery Structure-activity relationship Enantioselectivity Radioligand binding

Carbonic Anhydrase Isoform Inhibition: Nanomolar Potency of 2-(2-Hydroxyethyl)piperazine-Derived Benzenesulfonamides with In Vivo Glaucoma Efficacy

A focused series of chiral 2-(2-hydroxyethyl)piperazine derivatives bearing a 4-sulfamoylbenzoyl Zn²⁺-binding moiety were tested against four physiologically relevant human carbonic anhydrase isoforms (hCA I, II, IV, and IX) using a stopped-flow CO₂ hydrase assay [1]. The compounds demonstrated nanomolar-range inhibitory potency with a pronounced preference for the tumor-associated isoform hCA IX, while showing significantly weaker activity against hCA IV [1]. Critically, both (R)- and (S)-enantiomers of the lead compound (designated 13 in the publication) were active in rabbit models of transient glaucoma, confirming in vivo intraocular pressure (IOP)-lowering efficacy [1]. The study explicitly compared this third-generation hydroxyethylpiperazine series with earlier benzyl-substituted piperazine scaffolds (first and second generation); the replacement of the lipophilic benzyl group with the polar, flexible hydroxyethyl group shifted the isoform selectivity profile—improving hCA IX inhibition while reducing hCA IV potency—demonstrating that the 2-hydroxyethyl substituent is not merely a solubility handle but a pharmacophoric determinant of target selectivity [1].

Carbonic anhydrase inhibition Glaucoma Intraocular pressure hCA IX Enantioselectivity

Salt Form Advantage: Hydrochloride Salt Solid-State Handling vs. Free Base Oil Limitations

The hydrochloride salt of tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate (CAS 2055840-85-0 racemic; CAS 1638487-43-0 (S)-enantiomer) provides a crystalline solid form suitable for accurate gravimetric dispensing, whereas the corresponding free base (CAS 517866-79-4) is classified as an oil at ambient temperature . Commercial suppliers consistently offer the hydrochloride salt at ≥95% purity (with some specifying 97% minimum) with full analytical characterization including NMR and HPLC traceability . The free base, in contrast, requires storage under inert atmosphere at 2–8 °C with protection from light to prevent degradation . The salt form also facilitates downstream synthetic transformations: the hydrochloride can be directly employed in reductive amination and aza-Michael addition reactions after in situ free-basing, while the free base oil presents challenges in accurate stoichiometric control during small-scale parallel synthesis . For kilogram-scale process chemistry, the crystalline hydrochloride salt enables chromatography-free purification via recrystallization, although azeotropic drying may be required to remove hydrate water for pharma-grade specifications .

Solid-state chemistry Salt selection Process chemistry Stability Weighing accuracy

Procurement-Relevant Application Scenarios for tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride


Enantioselective Synthesis of σ₁ Receptor Ligands for CNS Drug Discovery Programs

Medicinal chemistry teams developing sigma-1 receptor modulators for neuropathic pain, neuroprotection, or oncology indications should specify the enantiomerically pure (S)- or (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride as the key chiral intermediate. As demonstrated by Weber et al. (2014), the (S)-configured scaffold yields σ₁ ligands with Ki values as low as 6.8 nM and functional anticancer activity in the low micromolar range, with enantioselectivity being a critical determinant of target engagement [1]. Procurement specifications should mandate: (i) enantiomeric excess ≥98% as verified by chiral HPLC, (ii) hydrochloride salt form for automated solid dispensing compatibility, and (iii) certificate of analysis including NMR and HPLC purity data.

Development of Isoform-Selective Carbonic Anhydrase Inhibitors with Glaucoma Indications

Research groups pursuing hCA IX-selective inhibitors for glaucoma or tumor-associated carbonic anhydrase targeting should utilize this compound as the foundation for building 2-(2-hydroxyethyl)piperazine-1-carbonyl-4-benzenesulfonamide libraries. The Chiaramonte et al. (2022) study established that the 2-hydroxyethyl substituent is a pharmacophoric determinant that shifts isoform selectivity toward hCA IX and away from hCA IV compared to benzyl-substituted analogs, with both enantiomers demonstrating in vivo IOP-lowering efficacy in rabbit glaucoma models [2]. Both (R)- and (S)-enantiomers of the intermediate are required for systematic SAR exploration, as absolute configuration influences isoform selectivity profiles [2].

Multi-Kilogram Process Chemistry for CNS-Active Pharmaceutical Ingredient (API) Intermediate Manufacturing

Process chemistry groups scaling the synthesis of CNS-active APIs built on the 2-(2-hydroxyethyl)piperazine core should procure the hydrochloride salt (CAS 2055840-85-0) based on its superior handling characteristics relative to the free base oil. The crystalline salt enables chromatography-free purification via recrystallization, though process engineers should account for potential yield losses (>30%) if hydrate formation is not managed through azeotropic drying with toluene . Continuous flow processing has been demonstrated to achieve 98.5% purity with <0.5% residual solvents for closely related Boc-protected piperazine hydrochlorides in GMP production environments, establishing a viable scale-up pathway .

Orthogonal Protection Strategy for Parallel Library Synthesis of 1,2,4-Trisubstituted Piperazines

Synthetic chemistry groups executing diversity-oriented synthesis of 1,2,4-trisubstituted piperazine libraries benefit from the orthogonal protection inherent in this compound: the Boc group at N1 and the free amine at N4 allow sequential, chemoselective functionalization without protecting group manipulation. A validated sequence (demonstrated on the closely related 4-benzyl analog) proceeds as: Boc protection at N1 (92% yield), functionalization at N4 (e.g., benzylation, 89% yield), hydroxyethyl installation at C2 (85% yield), and global Boc deprotection with HCl/dioxane (95% yield) . The 2-substitution pattern uniquely positions the hydroxyethyl group to participate in intramolecular hydrogen bonding that can influence downstream cyclization or macrocyclization reactions .

Quote Request

Request a Quote for tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.